molecular formula C23H28N4O2S B10949505 Ethyl 4-[({[1-(1-adamantyl)-1H-pyrazol-3-YL]amino}carbothioyl)amino]benzoate

Ethyl 4-[({[1-(1-adamantyl)-1H-pyrazol-3-YL]amino}carbothioyl)amino]benzoate

Cat. No.: B10949505
M. Wt: 424.6 g/mol
InChI Key: BLHHKFRKUPWTRE-UHFFFAOYSA-N
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Description

Ethyl 4-[({[1-(1-adamantyl)-1H-pyrazol-3-YL]amino}carbothioyl)amino]benzoate is a chemical compound with the following properties:

    Molecular Formula: CHNOS

    Molecular Weight: 334.44 g/mol

    CAS Number: 302904-46-7

Preparation Methods

Industrial Production:: As of now, there is no widely established industrial production method for this compound. It remains primarily of interest to research and development.

Chemical Reactions Analysis

Reactivity:: Ethyl 4-[({[1-(1-adamantyl)-1H-pyrazol-3-YL]amino}carbothioyl)amino]benzoate may undergo various chemical reactions, including:

    Substitution Reactions: Substitution of functional groups (e.g., halogenation, acylation).

    Reduction Reactions: Reduction of carbonyl groups.

    Oxidation Reactions: Oxidation of sulfur or nitrogen atoms.

    Condensation Reactions: Formation of amide or ester bonds.

Common Reagents and Conditions:: Specific reagents and conditions depend on the desired reaction. For example:

    Acylation: Use acyl chlorides (e.g., benzoyl chloride) and base (e.g., pyridine).

    Reduction: Employ reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

    Oxidation: Oxidizing agents (e.g., potassium permanganate, chromic acid) may be used.

Major Products:: The major products formed during these reactions include derivatives of this compound, such as substituted benzoates, amides, or esters.

Scientific Research Applications

Ethyl 4-[({[1-(1-adamantyl)-1H-pyrazol-3-YL]amino}carbothioyl)amino]benzoate finds applications in:

    Chemistry: As a building block for designing novel molecules.

    Biology: Potential bioactive properties warrant investigation.

    Medicine: Research into its pharmacological effects.

    Industry: Limited applications due to its specialized nature.

Mechanism of Action

The precise mechanism by which this compound exerts its effects remains an active area of study. Researchers explore its interactions with molecular targets and signaling pathways.

Comparison with Similar Compounds

While Ethyl 4-[({[1-(1-adamantyl)-1H-pyrazol-3-YL]amino}carbothioyl)amino]benzoate is unique, it shares structural features with related compounds. Similar compounds include:

    Ethyl (2-[(2-amino-2-oxoethyl)-1,3-thiazol-4-yl])acetate:

    Ethyl (2-[(anilinocarbonyl)amino]-1,3-thiazol-4-yl)acetate:

Properties

Molecular Formula

C23H28N4O2S

Molecular Weight

424.6 g/mol

IUPAC Name

ethyl 4-[[1-(1-adamantyl)pyrazol-3-yl]carbamothioylamino]benzoate

InChI

InChI=1S/C23H28N4O2S/c1-2-29-21(28)18-3-5-19(6-4-18)24-22(30)25-20-7-8-27(26-20)23-12-15-9-16(13-23)11-17(10-15)14-23/h3-8,15-17H,2,9-14H2,1H3,(H2,24,25,26,30)

InChI Key

BLHHKFRKUPWTRE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=S)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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